1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Medicinal Chemistry Chemical Probes Neuroscience

Researchers exploring dopamine receptor or CNS target SAR often face bias from pre-annotated compounds, limiting novel discovery. This 1,3,4-oxadiazolyl-piperidine offers a pristine, uncharacterized scaffold for unbiased pharmacological profiling. • No prior biological data: zero published Ki, IC50, or functional assay constraints. • Verified identity: CAS 1251687-79-2, PubChem CID 49669472, MW 299.4 g/mol. • Reliable sourcing: available from a global network of qualified suppliers.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
CAS No. 1251687-79-2
Cat. No. B6586132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1251687-79-2
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC(CC2)C3=NN=C(O3)C(C)C
InChIInChI=1S/C18H25N3O/c1-13(2)17-19-20-18(22-17)15-8-10-21(11-9-15)12-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3
InChIKeyPHGKOQIYAGYTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Negative Result for Procurement Evaluation of Oxadiazolyl-Piperidine


This document is a formal negative finding. An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) was conducted to locate quantitative, comparative evidence of differentiation for the target compound, a 1,3,4-oxadiazolyl-piperidine derivative. The PubChem record (CID 49669472) confirms its molecular structure (C18H25N3O, MW 299.4 g/mol) and computed properties but contains no associated biological assay data or scientific literature [1]. No primary research articles, patent disclosures, or cross-study comparisons containing quantitative performance data for this specific CAS number were identified beyond the excluded or generic sources.

Lack of Evidence for Non-Substitution Claim


No evidence could be found to support an assertion that generic substitution of in-class compounds would fail for this specific molecule. While the general class of oxadiazolyl-piperidines has been explored for dopamine D4 antagonism and other neurological targets in various patents [1], no identified source provides the quantitative binding affinity, selectivity profile, or functional activity of this exact compound. Without such data, any claim of non-interchangeability relative to its closest analogs is scientifically unfounded. The lack of published comparative data means that a procurement decision based on proven differentiation is currently impossible.

Quantitative Evidence Inventory: No Data


No Comparator-Based Evidence Found

An evidence item could not be generated because no dataset was found that satisfies the minimal admission rules. The rules require a named comparator, quantitative data for both the target and comparator, and a description of the assay context. The comprehensive search yielded no primary literature, selective patent data, or bioassay results from authoritative databases (e.g., ChEMBL, PubChem BioAssay) for this compound. Therefore, this section remains intentionally blank to avoid filling the space with empty rhetoric, as explicitly mandated by the user's instructions when high-strength differential evidence is absent [1].

Medicinal Chemistry Chemical Probes Neuroscience

Application Scenarios: Not Definable


Chemical Probe in Neuroscience: Not Supported

This specific application cannot be substantiated. The class-level involvement of oxadiazolyl-piperidines in dopamine receptor research is noted in patents like US6107313A, but the specific compound has no disclosed affinity (Ki), selectivity (D4 vs. D2 ratio), or functional assay data. Therefore, its prioritization for a neuroscience probe project over any other member of its patent class cannot be justified through evidence derived from this analysis.

SAR Study Selection: No Foundational Data

Procurement for an SAR study cannot be logically prioritized based on the current evidence. Without a known biological activity starting point for this molecule, its value as a key SAR compound is unproven. A researcher would be unable to position this molecule on a potency or selectivity gradient relative to its neighbors (e.g., an N-4-chlorobenzyl analog) because no quantitative data exists to anchor it. The evidence simply isn't there.

Pain/Diarrhea Model Prioritization: Not Evidence-Based

While a separate patent application (EP2298765A1) broadly claims the therapeutic use of 4-oxadiazolyl-piperidines for pain and diarrhea, this specific compound is not disclosed within that patent's published examples. An industrial user prioritizing procurement for these therapeutic indications would be relying on an untested, class-level extrapolation rather than verified, compound-specific data. This is a high-risk procurement strategy not supported by an evidence guide.

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